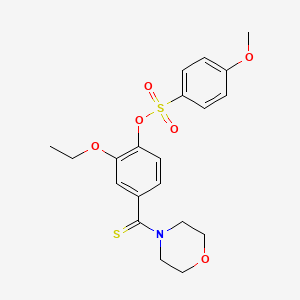
N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide, also known as ENBDMBS, is a chemical compound that has been extensively studied for its scientific research applications. It belongs to the family of sulfonamide compounds that have been widely used in medicinal chemistry due to their diverse biological activities. ENBDMBS has been found to exhibit potent inhibitory effects on a range of enzymes and receptors, making it a promising candidate for the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide is based on its ability to bind to specific target proteins and inhibit their activity. For example, N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has been found to bind to the active site of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide can disrupt the acid-base balance and lead to a range of physiological effects.
Biochemical and Physiological Effects
N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, depending on the target protein that it inhibits. For example, inhibition of carbonic anhydrase by N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide can lead to an increase in blood pH, which can have a range of physiological effects, such as altered breathing patterns and muscle weakness. Inhibition of acetylcholinesterase by N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide can lead to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission and improve cognitive function.
実験室実験の利点と制限
N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for specific target proteins. It has been extensively studied in vitro and in vivo, and its pharmacokinetic properties have been well characterized. However, N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide also has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments and interpreting results.
将来の方向性
There are several future directions for the research on N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide. One direction is the development of new drugs and therapeutic agents based on its inhibitory effects on specific target proteins. Another direction is the investigation of its potential as a diagnostic tool for the detection of certain diseases, such as Alzheimer's disease. Additionally, the mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide needs to be further elucidated to better understand its biochemical and physiological effects. Finally, the synthesis of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide can be optimized to improve its yield and purity, making it more suitable for large-scale production.
合成法
The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group by the amino group of the nitroaniline, resulting in the formation of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide. The synthesis method of N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学的研究の応用
N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide has been extensively studied for its scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory effects on a range of enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and glutamate receptors. These inhibitory effects make N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide a promising candidate for the development of new drugs and therapeutic agents for the treatment of various diseases, such as Alzheimer's disease, epilepsy, and cancer.
特性
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-3-22-12-6-9-14(15(10-12)17(18)19)16-23(20,21)13-7-4-11(2)5-8-13/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAGJAULORYIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

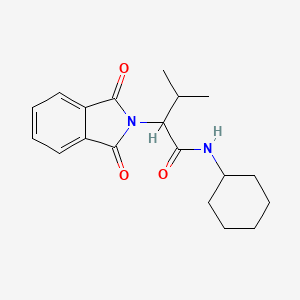
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)

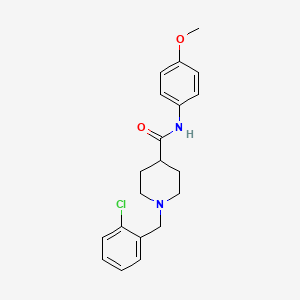
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)
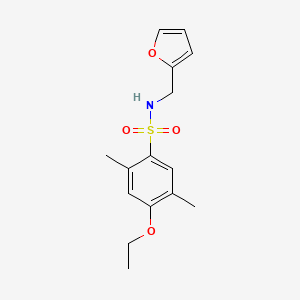
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
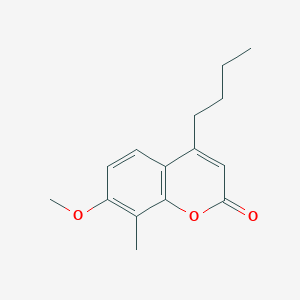
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)
